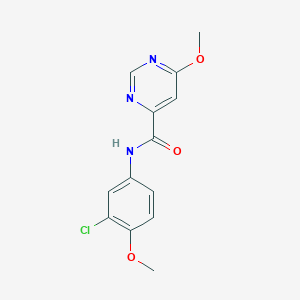

6-(4-(4-fluorophenyl)piperazin-1-yl)-3-(o-tolyl)pyrimidine-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

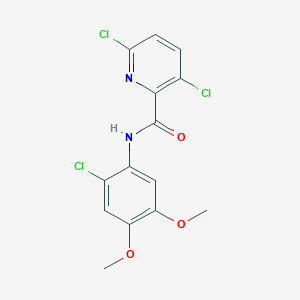

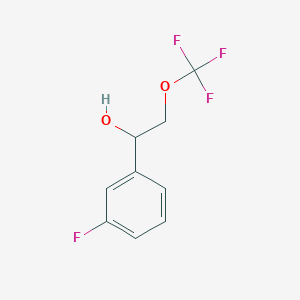

This compound is a pyrimidinedione derivative, which means it contains a pyrimidine ring (a six-membered ring with two nitrogen atoms) that has two ketone groups attached to it . The molecule also contains a piperazine ring (a six-membered ring with two nitrogen atoms) that is substituted with a fluorophenyl group (a phenyl ring with a fluorine atom attached) and is attached to the pyrimidine ring . The other substitution on the pyrimidine ring is an o-tolyl group (a phenyl ring with a methyl group attached in the ortho position) .

科学的研究の応用

Antagonist Activity and Synthesis

One significant area of application is the development of compounds with antagonist activity towards specific receptors. For example, a study highlights the synthesis and testing of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, including compounds with a 4-[bis(4-fluoro-phenyl)methylene]piperidine or 4-(4-fluorobenzoyl)piperidine group, for 5-HT2 and alpha 1 receptor antagonist activity. Among these compounds, certain derivatives demonstrated potent 5-HT2 antagonist activity, indicating potential applications in neurological research and drug development (Watanabe et al., 1992).

Luminescent Properties and Electron Transfer

Another research direction involves the luminescent properties and photo-induced electron transfer mechanisms of naphthalimide derivatives with piperazine substituents. This study synthesized novel compounds and examined their fluorescence spectra, offering insights into their potential use as pH probes and in the study of electron transfer processes, relevant for material science and sensor development (Gan et al., 2003).

Herbicidal Activity

Compounds derived from 1-phenyl-piperazine-2,6-diones have been prepared via a facile synthetic route and tested for herbicidal activity. This research underscores the agricultural applications of such compounds, with specific derivatives displaying significant herbicidal efficacy (Li et al., 2005).

Fluorescent Ligands for Receptor Visualization

The synthesis of "long-chain" 1-(2-methoxyphenyl)piperazine derivatives containing an environment-sensitive fluorescent moiety explores their application as fluorescent ligands for visualizing receptors like 5-HT(1A) receptors in biological samples, contributing to bioimaging and neuroscientific research (Lacivita et al., 2009).

HIV-1 Attachment Inhibition

Investigations into the modification and substitution of the piperazine ring in indole-based derivatives have identified potent inhibitors of HIV-1 attachment. This line of research is crucial for developing new therapeutic agents targeting the early stages of HIV-1 infection (Wang et al., 2009).

特性

IUPAC Name |

6-[4-(4-fluorophenyl)piperazin-1-yl]-3-(2-methylphenyl)-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN4O2/c1-15-4-2-3-5-18(15)26-20(27)14-19(23-21(26)28)25-12-10-24(11-13-25)17-8-6-16(22)7-9-17/h2-9,14H,10-13H2,1H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDUDTIDHHSHKHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=O)C=C(NC2=O)N3CCN(CC3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-(4-fluorophenyl)piperazin-1-yl)-3-(o-tolyl)pyrimidine-2,4(1H,3H)-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2618247.png)

![2-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide](/img/structure/B2618253.png)

![2-[(4-amino-5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2618256.png)

![6-Benzyl-3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2618259.png)